molecular formula C19H27BN2O4 B12994861 1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester CAS No. 1021342-94-8

1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12994861
CAS No.: 1021342-94-8
M. Wt: 358.2 g/mol
InChI Key: ZKOFONJWUNQPNW-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that combines an indole core with boronic acid and cyclohexylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the indole core, followed by the introduction of the boronic acid and cyclohexylamino groups. The final step involves the esterification with 1,1-dimethylethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations with high selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester
  • 1H-Indole-1-carboxylic acid, 2-borono-5-(methylamino)-, 1-(1,1-dimethylethyl) ester

Uniqueness

Compared to similar compounds, 1H-Indole-1-carboxylic acid, 2-borono-5-(cyclohexylamino)-, 1-(1,1-dimethylethyl) ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclohexylamino group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.

Properties

CAS No.

1021342-94-8

Molecular Formula

C19H27BN2O4

Molecular Weight

358.2 g/mol

IUPAC Name

[5-(cyclohexylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C19H27BN2O4/c1-19(2,3)26-18(23)22-16-10-9-15(21-14-7-5-4-6-8-14)11-13(16)12-17(22)20(24)25/h9-12,14,21,24-25H,4-8H2,1-3H3

InChI Key

ZKOFONJWUNQPNW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC3CCCCC3)(O)O

Origin of Product

United States

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